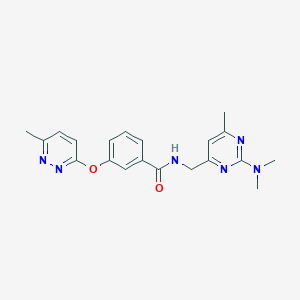

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-13-8-9-18(25-24-13)28-17-7-5-6-15(11-17)19(27)21-12-16-10-14(2)22-20(23-16)26(3)4/h5-11H,12H2,1-4H3,(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUYHJYMLREAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC(=C3)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the pyrimidine ring: Starting from a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, the dimethylamino group can be introduced via nucleophilic substitution.

Synthesis of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Coupling reactions: The pyrimidine and pyridazine rings are then linked to the benzamide core through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The presence of dimethylamino and methyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Coupling reactions: These reactions can be used to link the compound with other molecules, potentially creating larger, more complex structures.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying biochemical pathways.

Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.

Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methyl groups could play a role in binding affinity and specificity, while the benzamide core might be crucial for the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

Key Observations:

Solubility and Pharmacokinetics: The dimethylamino group in the target compound likely improves aqueous solubility compared to the trifluoromethyl group in the analogue from , which is highly lipophilic . The piperazine substituent in ’s compound may confer superior blood-brain barrier penetration relative to the pyridazine ether in the target molecule .

In contrast, the pyridine-piperazine system in ’s compound may engage in hydrogen bonding via the piperazine nitrogen .

Metabolic Stability :

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Pyrimidine and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.

- Dimethylamino Group : Enhances solubility and bioavailability.

- Benzamide Core : Provides a framework for interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Such interactions could modulate enzyme activity or receptor function, leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant cytotoxicity against various cancer cells, with IC50 values indicating effective inhibition at low concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(dimethylamino)-6-methylpyrimidin-4-yl | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| N-(dimethylamino)-6-methylpyrimidin-4-yl | HeLa (cervical cancer) | 8.0 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. It has been reported to exhibit activity against various bacterial strains, potentially making it useful in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of the compound on SHSY5Y neuroblastoma cells found a significant reduction in cell viability at concentrations above 10 µM, indicating potential neuroprotective effects against neurodegenerative diseases .

- Molecular Docking Studies : In silico analysis has shown promising binding affinities to key proteins involved in cancer progression, such as JNK3 and caspase pathways. These interactions suggest that the compound could serve as a lead for developing selective inhibitors targeting these proteins .

- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicates favorable absorption and distribution characteristics, which are critical for therapeutic applications.

Q & A

Q. What are the key synthetic strategies for preparing N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Amide bond formation : Coupling of a pyrimidinylmethyl amine with a benzoyl chloride derivative under anhydrous conditions (e.g., using dry benzene or dioxane as solvents) to form the benzamide core .

- Etherification : Introduction of the pyridazinyloxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, requiring precise temperature control (e.g., 60–100°C) and catalysts like Cs₂CO₃ .

- Functional group protection : Use of temporary protecting groups (e.g., benzyl or tert-butyl) for amino or hydroxyl moieties to prevent side reactions during synthesis .

Critical parameters: Solvent purity, reaction time, and stoichiometric ratios significantly impact yields. For example, IR and NMR spectroscopy are essential for tracking intermediate formation .

Q. How can researchers validate the structural integrity of this compound?

Validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the integration of protons (e.g., dimethylamino groups at δ 2.8–3.2 ppm) and aromatic protons from the benzamide and pyridazinyl moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the proposed structure .

- HPLC : To assess purity (>95%) and detect trace impurities from synthetic byproducts .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) to identify inhibitory activity .

- Cytotoxicity screening : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations to gauge potency .

- Solubility and stability : Assess physicochemical properties in PBS or simulated gastric fluid using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modular substitutions : Replace the dimethylamino group on the pyrimidine ring with ethylamino or piperidinyl groups to alter lipophilicity and target binding .

- Pyridazinyloxy modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridazine 6-position to enhance metabolic stability .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions with biological targets .

Data interpretation: Correlate IC₅₀ values from kinase assays with structural changes to prioritize analogs for in vivo testing .

Q. How should researchers resolve contradictions in solubility data across different experimental setups?

- Standardized protocols : Use consistent buffer systems (e.g., pH 7.4 PBS) and temperature controls (25°C) for solubility measurements .

- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., salt forms, particle size) that influence solubility .

- Cross-validation : Compare results from shake-flask methods versus HPLC-based solubility assays to minimize methodological biases .

Q. What advanced computational methods predict this compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR or CDK2) and prioritize targets for experimental validation .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in Desmond to assess binding stability and conformational changes in aqueous environments .

- Free energy calculations : Apply MM-GBSA to estimate binding affinities and rank analogs for synthesis .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Flow chemistry : Optimize continuous-flow reactors for key steps (e.g., amide coupling) to improve heat/mass transfer and reduce side reactions .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Purification optimization : Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity batches .

Methodological Case Studies

Q. Case Study: Resolving low yields in the final coupling step

- Problem : <70% yield during benzamide formation.

- Hypothesis : Competing hydrolysis of the activated ester intermediate.

- Solution : Replace DCC with EDC·HCl as a coupling agent and add HOBt to suppress racemization .

- Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and confirm product formation by HRMS .

Q. Case Study: Discrepancies in NMR data for the pyridazinyloxy moiety

- Observation : Aromatic proton splitting patterns vary between batches.

- Root cause : Residual solvent (e.g., DMSO-d₆) or paramagnetic impurities affecting signal resolution.

- Resolution : Re-crystallize the compound from ethanol/water and re-acquire NMR spectra under standardized conditions (500 MHz, 25°C) .

Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Synthetic Step | Key NMR Data (δ, ppm) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidinylmethyl amine | Amine alkylation | 2.85 (s, 6H, N(CH₃)₂), 4.40 (s, 2H, CH₂) | 98% |

| Benzoyl chloride derivative | Chlorination | 7.65–8.10 (m, 4H, Ar-H) | 97% |

Q. Table 2. Biological Screening Results

| Assay | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa | 12.3 ± 1.5 | |

| Kinase inhibition | EGFR | 0.45 ± 0.07 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.